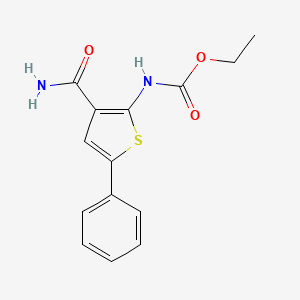![molecular formula C14H13N3O2 B2540087 2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 766520-26-7](/img/structure/B2540087.png)
2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been described in various ways. For instance, one method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones such as α-bromo ketones . Another approach involves the reaction of amidine or guanidine derivatives with a variety of 1,3-dielectrophilic three-carbon units such as α, β -unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula: C6H6N4O. It has a molecular weight of 150.1380 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Pyrimidines have been found to exhibit a range of chemical reactions. Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 150.1380 . More specific properties such as melting point, boiling point, solubility, and others are not provided in the retrieved papers.Applications De Recherche Scientifique
Antiglycation Potential
2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: derivatives have been synthesized and evaluated for their antiglycation activity . Glycation, a process where sugar molecules react with amino groups in proteins, leads to the formation of advanced glycation end-products (AGEs). These AGEs are implicated in diabetic complications such as retinopathy, neuropathy, and atherosclerosis. The synthesized compounds demonstrated potent antiglycation activity, making them promising candidates for antidiabetic drug development.
Antiproliferative Activity
The compound 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole belongs to a class of heterocyclic compounds. While the specific antiproliferative activity of this compound has not been directly reported, related pyrazolo[4,3-c]pyridine derivatives have shown antiproliferative effects . Further investigation is warranted to explore its potential in inhibiting cell proliferation.
Corrosion Protection
In a different context, the 2-methyl-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol derivative has been studied for its inhibitory properties against steel acid corrosion . Although this compound differs slightly from the one , it highlights the broader utility of pyrazolo[1,5-a]pyrimidin-7-ol derivatives in materials science.
Orientations Futures
Pyrimidines and their derivatives have attracted a great deal of attention in medicinal chemistry due to their significant pharmacological properties . Future research could focus on the development of new pyrimidines as anti-inflammatory agents, as well as exploring their potential in other therapeutic areas .
Mécanisme D'action
Target of Action
Similar pyrimidine derivatives have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
It is known that pyrimidine derivatives can have inhibitory responses against the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidine derivatives are known to affect various biochemical pathways related to inflammation, including those involving prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Pharmacokinetics
The molecular weight of the compound is 1501380 , which may influence its pharmacokinetic properties.
Result of Action
Similar pyrimidine derivatives have been known to exhibit potent anti-inflammatory effects .
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-9-7-14(18)17-13(15-9)8-11(16-17)10-5-3-4-6-12(10)19-2/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMQKNRFRYSMLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

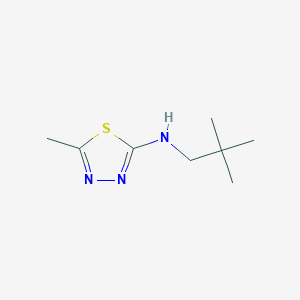
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine](/img/structure/B2540007.png)
![5-ethyl-4-{1-[(4-methylphenyl)sulfonyl]ethyl}-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2540008.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2540009.png)
![2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2540010.png)
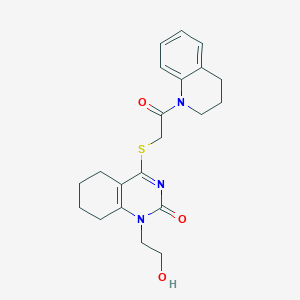



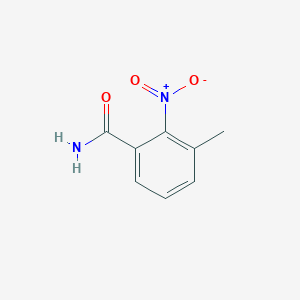
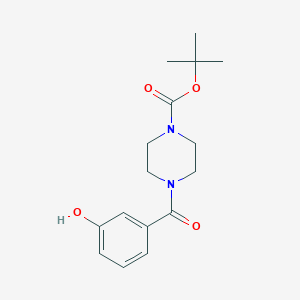

![2-(4-fluorophenoxy)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B2540026.png)
